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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of LRRK2-IN-13, a potent
inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against a broad panel of kinases. The data
presented is compiled from comprehensive profiling studies to assist researchers in evaluating
its suitability as a tool compound for studying LRRK2 biology and its potential for therapeutic
development.

Executive Summary

LRRK2-IN-13 (also known as LRRK2-IN-1) is a highly selective and potent inhibitor of LRRK2,
a kinase implicated in Parkinson's disease.[1][2] It effectively inhibits both wild-type LRRK2 and
the common pathogenic G2019S mutant with IC50 values of 13 nM and 6 nM, respectively.[1]
[3] Extensive kinase profiling reveals that LRRK2-IN-13 has a very favorable selectivity profile,
showing significant activity against only a small number of off-target kinases out of hundreds
tested. This high selectivity makes it a valuable tool for elucidating the cellular functions of
LRRK2 with minimal confounding effects from off-target inhibition.

Selectivity Profiling Data
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The kinase selectivity of LRRK2-IN-13 was rigorously assessed using multiple independent

and complementary platforms, including binding assays, enzymatic assays, and activity-based

proteomics. The collective data from these screens, covering over 470 kinases, demonstrates

the high selectivity of the compound.[1]

Table 1: LRRK2-IN-13 Inhibition Data for LRRK2 and Key Off-Target Kinases

Kinase Target IC50 (nM) Assay Type Notes
] ) ) Potent inhibition of the
LRRK2 (Wild-Type) 13 Biochemical )
wild-type enzyme.[1]
Increased potency
LRRK2 (G2019S ) ) against the common
Biochemical )
Mutant) pathogenic mutant.[1]
[3]
Significantly reduced
LRRK2 (A2016T ] ] affinity, useful for
2450 Biochemical
Mutant) target engagement
studies.[3]
One of the few
DCLK2 45 Biochemical identified off-targets
with notable activity.[1]
Confirmed off-target
MAPK7 160 (EC50) Cellular inhibition in a cellular
context.[1]
AURKB > 1000 Biochemical Negligible activity.[1]
CHEK2 > 1000 Biochemical Negligible activity.[1]
MKNK2 > 1000 Biochemical Negligible activity.[1]
MYLK > 1000 Biochemical Negligible activity.[1]
NUAK1 > 1000 Biochemical Negligible activity.[1]
PLK1 > 1000 Biochemical Negligible activity.[1]
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Table 2: Summary of Broad Kinase Panel Screening Results

. Number of Kinases Concentration of
Profiling Platform Results
Tested LRRK2-IN-13

Inhibited only 12
kinases with a score
of less than 10% of
DMSO control.[1]

KINOMEscan™ 442 10 pM

Showed greater than
. 50% inhibition for a
Dundee Profiling 105 1uM
small subset of

kinases.

Demonstrated higher
o than 50% inhibition for
KiNativ™ 260 1uM o
a limited number of

kinases.[1]

The selectivity score (S(3uM)), which is the number of kinases with a dissociation constant (Kd)
less than 3 uM divided by the total number of kinases tested, is 0.029 (13/442), indicating high
selectivity.[1]

Experimental Protocols

The selectivity data for LRRK2-IN-13 was generated using the following established
methodologies:

LRRK2 Biochemical Inhibition Assay

The inhibitory activity of LRRK2-IN-13 against LRRK2 was determined using an in vitro kinase
assay. Recombinant GST-tagged LRRK2 (wild-type or mutant) was incubated with the inhibitor
at various concentrations in the presence of 0.1 mM ATP and 20 uM of the peptide substrate
Nictide.[2] The kinase activity was measured by quantifying the phosphorylation of the
substrate, typically through radiometric or fluorescence-based methods. The IC50 values were
then calculated from the dose-response curves.
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KINOMEscan™ Binding Assay (DiscoverX)

This competition binding assay platform was used to assess the binding of LRRK2-IN-13 to a
panel of 442 kinases. The assay measures the ability of a test compound to displace a
proprietary, immobilized, active-site directed ligand from each kinase. The results are reported
as the percentage of the kinase that remains bound to the immobilized ligand relative to a
DMSO control.

Dundee Radioactive-Based Enzymatic Assay

This method involves standard radioactive-based enzymatic assays against a panel of 105
kinases. The activity of each kinase is measured in the presence of [y-32P] ATP and a specific
substrate. The incorporation of the radioactive phosphate group onto the substrate is quantified
to determine the level of kinase inhibition by LRRK2-IN-13.

KiNativ™ Activity-Based Proteomics (ActivX
Biosciences)

This chemoproteomics platform was used to profile the selectivity of LRRK2-IN-13 in a more
physiological context using cell or tissue lysates. The assay utilizes ATP- or ADP-acyl
phosphate probes that covalently label the active sites of kinases. The inhibition of this labeling
by LRRK2-IN-13 is then quantified by mass spectrometry to determine the inhibitor's potency
and selectivity against 260 kinases.

LRRK2 Signaling and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of LRRK2 and the general
workflow for kinase selectivity profiling.
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Caption: Simplified LRRK2 signaling pathway and point of inhibition by LRRK2-IN-13.
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Caption: General experimental workflow for kinase selectivity profiling.

Comparison with Other LRRK2 Inhibitors

Compared to earlier, less selective LRRK2 inhibitors such as staurosporine, K252A, sunitinib,
and H-1152, LRRK2-IN-13 offers a significantly improved selectivity profile.[2] This makes it a
superior chemical tool for specifically interrogating LRRK2-dependent signaling pathways and
cellular processes without the confounding off-target effects that can complicate data
interpretation when using less selective compounds. More recent inhibitors like MLi-2 are also
highly selective, and the choice between them may depend on the specific experimental
context, such as desired pharmacokinetic properties for in vivo studies.[4]

Conclusion

The comprehensive kinase selectivity profiling of LRRK2-IN-13 confirms its status as a highly
selective and potent inhibitor of LRRK2. The data presented in this guide, including quantitative
inhibition values and a summary of broad-panel screening results, supports its use as a high-
quality chemical probe for studying the role of LRRK2 in normal physiology and in the context
of Parkinson's disease. Researchers using LRRK2-IN-13 can have a high degree of
confidence that the observed biological effects are due to the specific inhibition of LRRK2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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